![molecular formula C15H14 B075713 [(1S,2S)-2-phenylcyclopropyl]benzene CAS No. 1138-47-2](/img/structure/B75713.png)
[(1S,2S)-2-phenylcyclopropyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2S)-2-phenylcyclopropyl]benzene, also known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but its use for this purpose was discontinued due to its adverse effects. PCP is now used recreationally and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration.
作用机制
[(1S,2S)-2-phenylcyclopropyl]benzene acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This results in a decrease in glutamate activity, which can lead to the dissociative and hallucinogenic effects of the drug. [(1S,2S)-2-phenylcyclopropyl]benzene also affects other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its behavioral effects.
生化和生理效应
[(1S,2S)-2-phenylcyclopropyl]benzene has a wide range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause muscle rigidity, seizures, and respiratory depression. In addition, [(1S,2S)-2-phenylcyclopropyl]benzene can produce a range of psychological effects, such as dissociation, euphoria, and hallucinations.
实验室实验的优点和局限性
[(1S,2S)-2-phenylcyclopropyl]benzene has been used in a variety of laboratory experiments to study its effects on the brain and behavior. Its dissociative and hallucinogenic effects make it a useful tool for studying certain psychiatric disorders and the neural mechanisms underlying them. However, [(1S,2S)-2-phenylcyclopropyl]benzene also has a number of limitations as a research tool. Its effects on the body can be unpredictable and potentially dangerous, and its abuse potential makes it difficult to use in human subjects.
未来方向
There are a number of potential future directions for research on [(1S,2S)-2-phenylcyclopropyl]benzene. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of psychiatric disorders. Another area of research is the development of new animal models that better mimic the human experience of [(1S,2S)-2-phenylcyclopropyl]benzene use. Additionally, further research is needed to better understand the long-term effects of [(1S,2S)-2-phenylcyclopropyl]benzene use on the brain and behavior.
合成方法
The synthesis of [(1S,2S)-2-phenylcyclopropyl]benzene involves the reaction of cyclohexanone with phenylmagnesium bromide in the presence of a Lewis acid catalyst, followed by a reaction with benzene. The resulting product is then purified through a series of distillation and recrystallization steps.
科学研究应用
[(1S,2S)-2-phenylcyclopropyl]benzene has been used in scientific research to study its effects on the brain and behavior. It has been shown to affect various neurotransmitter systems, including glutamate, dopamine, and serotonin. [(1S,2S)-2-phenylcyclopropyl]benzene has also been used to model certain psychiatric disorders, such as schizophrenia and depression.
属性
CAS 编号 |
1138-47-2 |
|---|---|
产品名称 |
[(1S,2S)-2-phenylcyclopropyl]benzene |
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
[(1S,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m1/s1 |
InChI 键 |
ZSIYTDQNAOYUNE-HUUCEWRRSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
29881-14-9 1138-47-2 |
同义词 |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



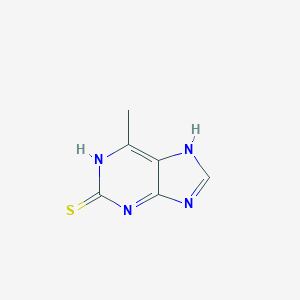
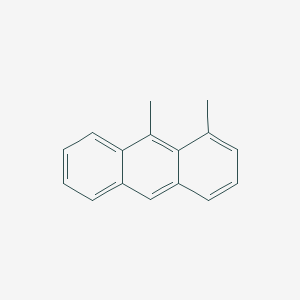
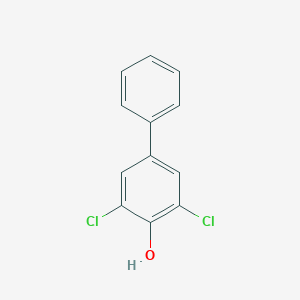
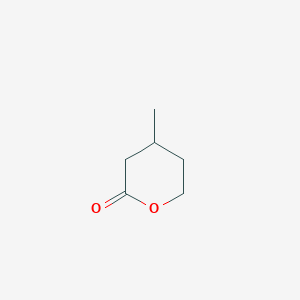
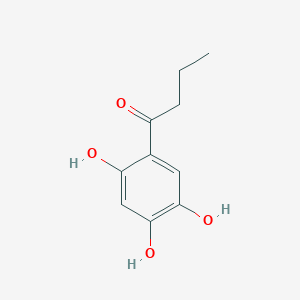
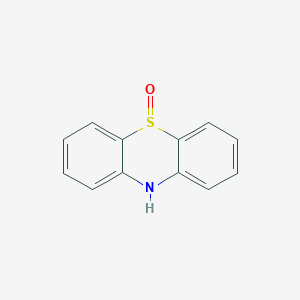
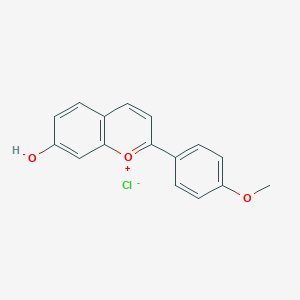
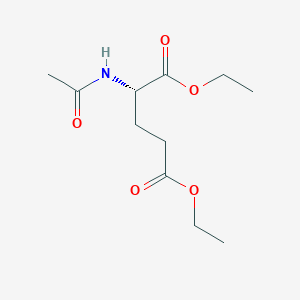
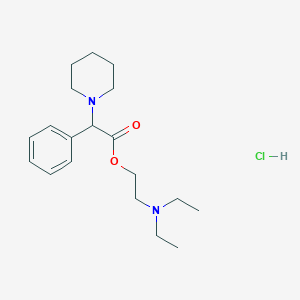
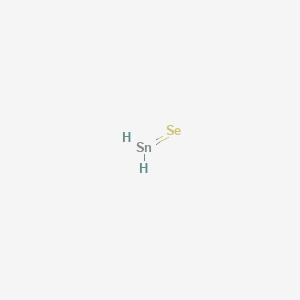
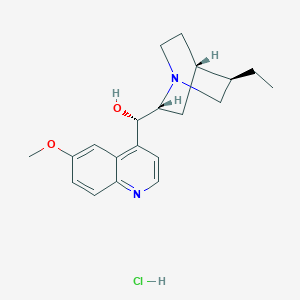
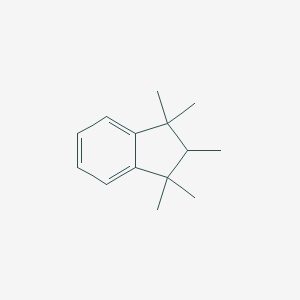
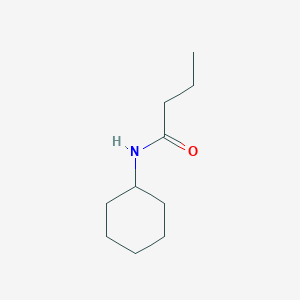
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)